Cas no 1354033-16-1 ((S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide)

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide 化学的及び物理的性質
名前と識別子
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- (S)-2-amino-n-(1-benzyl-piperidin-3-ylmethyl)-n-isopropyl-propionamide
- (S)-2-Amino-N-(1-benzylpiperidin-3-ylmethyl)-N-isopropylpropanamide
- (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropylpropanamide
- AM97467
- (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide
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- インチ: 1S/C19H31N3O/c1-15(2)22(19(23)16(3)20)14-18-10-7-11-21(13-18)12-17-8-5-4-6-9-17/h4-6,8-9,15-16,18H,7,10-14,20H2,1-3H3/t16-,18?/m0/s1
- InChIKey: PYZNTYXCXWJKQO-ATNAJCNCSA-N
- ほほえんだ: O=C([C@H](C)N)N(C(C)C)CC1CN(CC2C=CC=CC=2)CCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 366
- トポロジー分子極性表面積: 49.6
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM499391-1g |
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropylpropanamide |
1354033-16-1 | 97% | 1g |
$1378 | 2022-09-03 | |
Fluorochem | 082095-500mg |
S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide |
1354033-16-1 | 500mg |
£694.00 | 2022-03-01 |
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide 関連文献
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(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamideに関する追加情報
CAS No. 1354033-16-1: A Comprehensive Overview of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide
The compound with CAS No. 1354033-16-1, known as (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate structure, which includes a piperidine ring, a benzyl group, and an isopropyl substituent, all contributing to its unique chemical properties and potential applications in drug development.
Recent studies have highlighted the importance of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide in the context of peptide synthesis and bioactive molecule design. Its stereochemistry, particularly the (S) configuration at the second carbon atom, plays a crucial role in determining its biological activity and selectivity. Researchers have explored its potential as a precursor for peptide-based drugs, where its amide functionality and chiral center are highly advantageous.
The synthesis of CAS No. 1354033-16-1 involves a multi-step process that typically begins with the preparation of the piperidine derivative. This is followed by benzylation at the nitrogen atom, which introduces the benzyl group essential for stabilizing the molecule's conformation. The final step involves the introduction of the isopropyl group and the amino acid moiety, resulting in the complete structure of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide. The stereochemical control during these steps is critical to ensure the desired (S) configuration.
In terms of pharmacological properties, CAS No. 1354033-16-1 has demonstrated promising activity in preclinical models, particularly in assays related to enzyme inhibition and receptor binding. Its ability to modulate specific biological targets makes it a valuable tool in drug discovery efforts aimed at treating various diseases, including neurological disorders and cancer.
One of the most recent advancements involving this compound is its use in conjugate addition reactions to form bioactive molecules with enhanced solubility and bioavailability. Researchers have also investigated its role as a building block for constructing larger peptide libraries, which are essential for high-throughput screening in drug development.
In conclusion, CAS No. 1354033-16-1, or (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide, represents a significant advancement in organic synthesis and pharmacology. Its unique structure and stereochemical properties make it an invaluable compound for both academic research and industrial applications in drug development.
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